4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-butylbutanamide
Description
4-(6-Bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-butylbutanamide is a heterocyclic compound featuring a tetrahydroquinazolinone core with a bromine substituent at position 6 and an N-butylbutanamide side chain. The bromine atom likely enhances electrophilic reactivity and influences binding interactions in biological systems, while the butylbutanamide moiety may improve solubility and bioavailability compared to simpler alkyl or aromatic substituents.
Properties
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-butylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O3/c1-2-3-8-18-14(21)5-4-9-20-15(22)12-10-11(17)6-7-13(12)19-16(20)23/h6-7,10H,2-5,8-9H2,1H3,(H,18,21)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJJBYJZRYULEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-butylbutanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Amidation: The final step involves the reaction of the brominated quinazolinone with butylbutanamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-butylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-butylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-butylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives from the literature, focusing on core structures, substituents, synthesis yields, and functional groups.
Key Observations:
Core Structure Diversity: The target compound’s tetrahydroquinazolinone core differs significantly from the pyrido[2,3-d]pyrimidine () and quinoline-thiadiazole () systems.
The N-butylbutanamide side chain in the target compound contrasts with the nitrile (-CN) groups in ’s derivatives. The amide group may improve aqueous solubility and hydrogen-bonding capacity compared to the lipophilic nitrile.
Synthesis Efficiency: The pyrido[2,3-d]pyrimidine derivatives () exhibit low yields (21–28%), likely due to multi-step reactions and steric hindrance from bulky substituents . In contrast, the quinoline-thiadiazole hybrid () achieves an 82% yield, attributed to robust reaction conditions (POCl₃-mediated cyclization) and stable intermediates .
Functional Group Impact: Fluorinated aromatic groups (e.g., 4-fluorobenzyl in ) increase metabolic stability and membrane permeability compared to non-halogenated analogs. The thiadiazole-amine group in ’s 4a introduces hydrogen-bonding and π-stacking capabilities, which are absent in the target compound’s structure.
Research Findings and Implications
- Synthetic Challenges : The absence of synthesis data for the target compound highlights a gap in the literature. Lessons from and suggest that bromo-substituted intermediates (as in ) or amide coupling strategies could be explored.
Biological Activity
The compound 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-butylbutanamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-butylbutanamide can be represented as follows:
- IUPAC Name : 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-butylbutanamide
- Molecular Formula : C15H18BrN3O2
- Molecular Weight : 356.23 g/mol
This compound includes a bromine atom and a dioxo group in its structure, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-butylbutanamide exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Compounds with similar quinazoline structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives indicate strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some related quinazoline derivatives have demonstrated antifungal properties against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
The biological activity of 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-butylbutanamide may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
- Interaction with DNA : Some quinazoline derivatives can intercalate into DNA or inhibit topoisomerases, leading to disruption of DNA replication in microbial cells .
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Antimicrobial Agents : Its efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial agents.
- Cancer Treatment : Quinazoline derivatives are being explored for their anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Study 1: Antibacterial Effectiveness
In a study examining the antibacterial properties of various quinazoline derivatives, it was found that those containing bromine substituents exhibited enhanced activity against resistant strains of Staphylococcus aureus. The study reported MIC values ranging from 0.5 to 1.0 µg/mL for the most active compounds .
Study 2: Antifungal Activity Assessment
Another investigation focused on the antifungal activity of similar compounds against Candida albicans. The results indicated that several derivatives had MIC values below 100 µg/mL, demonstrating significant antifungal potential .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Type | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Antibacterial | 0.5 | Effective |
| Compound B | Antifungal | 50 | Moderate |
| Compound C | Antibacterial | 1.0 | Effective |
| Compound D | Antifungal | 75 | Moderate |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits bacterial cell wall synthesis |
| DNA Intercalation | Disrupts DNA replication in microbial cells |
| Apoptosis Induction | Induces programmed cell death in cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
